molecular formula C15H20N2O2 B5764254 (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide

(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide

Cat. No.: B5764254
M. Wt: 260.33 g/mol
InChI Key: POHOCARNKLTJBC-VOTSOKGWSA-N
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Description

(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide is an organic compound that features a morpholine ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-morpholineethanamine and cinnamic acid.

    Coupling Reaction: The 4-morpholineethanamine is reacted with cinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholinoethyl)cinnamamide
  • N-(2-piperidinyl)ethyl-3-phenyl-2-propenamide
  • N-(2-pyrrolidinyl)ethyl-3-phenyl-2-propenamide

Uniqueness

(2E)-N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propenamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(7-6-14-4-2-1-3-5-14)16-8-9-17-10-12-19-13-11-17/h1-7H,8-13H2,(H,16,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHOCARNKLTJBC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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